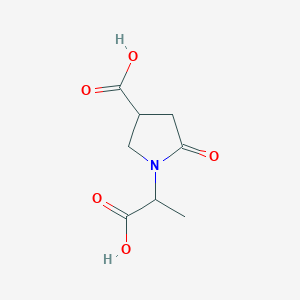

1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(1-carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5/c1-4(7(11)12)9-3-5(8(13)14)2-6(9)10/h4-5H,2-3H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDPOIDTCBXAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401233630 | |

| Record name | 4-Carboxy-α-methyl-2-oxo-1-pyrrolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43094-89-9 | |

| Record name | 4-Carboxy-α-methyl-2-oxo-1-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43094-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxy-α-methyl-2-oxo-1-pyrrolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid, also known as CEC, is a compound with significant potential in various biological applications. Its structure suggests it may exhibit diverse biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H11NO4, characterized by a pyrrolidine ring with carboxylic acid functional groups. This unique structure is believed to contribute to its biological activities.

Anticancer Activity

Research indicates that derivatives of 5-oxopyrrolidine, including CEC, exhibit anticancer properties. A study utilized the A549 human lung adenocarcinoma cell line to evaluate the cytotoxic effects of various compounds, including CEC. The results demonstrated that treatment with CEC led to a significant reduction in cell viability compared to control groups, suggesting its potential as an anticancer agent.

Table 1: Anticancer Activity of this compound

Antimicrobial Activity

The antimicrobial potential of CEC has also been explored. In vitro studies have shown that CEC exhibits activity against various Gram-positive bacteria and fungi, particularly those resistant to conventional treatments. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | 64 | Moderate | |

| Escherichia coli | >128 | No activity | |

| Candida albicans | 32 | Strong |

The biological activity of CEC is thought to be mediated through several mechanisms:

- Cytotoxicity : Induction of apoptosis in cancer cells through activation of caspase pathways.

- Antimicrobial Action : Inhibition of bacterial growth by targeting essential metabolic processes and disrupting cell wall integrity.

Case Studies

A notable case study involved the application of CEC in combination therapies for cancer treatment. The study found that when combined with standard chemotherapeutics like cisplatin, CEC enhanced the overall efficacy against A549 cells, indicating a synergistic effect that could be leveraged in clinical settings.

Scientific Research Applications

Antioxidant Activity

Recent studies have identified 1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising antioxidants. The antioxidant activity is primarily evaluated using assays such as the DPPH radical scavenging method and reducing power assays.

- Mechanism : The compounds exhibit their antioxidant effects by scavenging free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Findings : Certain derivatives demonstrated antioxidant activities significantly higher than established antioxidants like ascorbic acid. For instance, some variants showed up to 1.5 times the antioxidant capacity of ascorbic acid in controlled assays, indicating their potential utility in developing antioxidant therapies .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies, particularly against various cancer cell lines.

- Cell Line Studies : In vitro studies using A549 human pulmonary cancer cells revealed that specific derivatives could reduce cell viability significantly. For example, compounds with specific substitutions on the phenyl ring showed enhanced cytotoxicity, with some reducing cell viability to as low as 21.2% compared to untreated controls .

- Structure-Activity Relationship : The anticancer activity appears to be structure-dependent, with modifications leading to increased efficacy against cancer cells. For instance, the introduction of halogenated phenyl groups has been shown to enhance the overall anticancer activity of these compounds .

Antimicrobial Activity

The antimicrobial properties of derivatives of this compound are also noteworthy.

- Gram-positive Pathogens : Some derivatives have shown selective activity against Gram-positive bacteria and drug-resistant fungal strains. Screening against WHO priority pathogens indicated varying levels of antimicrobial efficacy, suggesting potential for development into new antimicrobial agents .

- Resistance Mechanisms : The compounds were tested against multidrug-resistant strains, underscoring their potential role in addressing the growing issue of antibiotic resistance .

Case Studies and Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Antioxidant Activity | Compounds exhibited up to 1.5 times higher antioxidant activity than ascorbic acid. |

| Study B | Anticancer Activity | Derivatives reduced A549 cell viability significantly; structure-dependent effects noted. |

| Study C | Antimicrobial Activity | Active against Gram-positive bacteria; effective against drug-resistant strains. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural and functional attributes of 1-(1-carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid with analogous compounds from the literature:

Table 1: Structural and Functional Comparison of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Key Findings:

Antioxidant Activity :

- Derivatives with electron-withdrawing groups (e.g., chloro, nitro) or heterocyclic appendages (e.g., oxadiazole, triazole) exhibit enhanced antioxidant activity. For example, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-1,2,4-triazol-3-yl)pyrrolidin-2-one showed 1.35× higher DPPH scavenging activity than ascorbic acid .

- The dual -COOH groups in the target compound may further enhance reducing power by donating electrons or chelating pro-oxidant metals, similar to compounds with free carboxylic acids (e.g., compound 6 in , OD700 = 1.675 in reducing power assay) .

Antimicrobial and Anticancer Activity :

- Chlorinated derivatives (e.g., 3,5-dichloro-2-hydroxyphenyl) demonstrated activity against Staphylococcus aureus and cancer cell lines, attributed to increased lipophilicity and membrane penetration .

- The hydrophilic nature of the target compound may limit its antimicrobial efficacy but improve solubility in biological matrices.

Structural Influence on Physicochemical Properties: Lipophilicity: Alkyl (e.g., hexyl) or aryl substituents increase logP values, favoring membrane permeability. In contrast, the carboxyethyl group in the target compound reduces logP, enhancing aqueous solubility .

Synthetic Accessibility :

- Most analogs are synthesized via nucleophilic substitution (e.g., nitration, hydrazide coupling) or heterocycle formation (e.g., oxadiazole from carbohydrazides) . The target compound’s synthesis would likely involve alkylation of the pyrrolidine nitrogen with a carboxyethyl precursor.

Preparation Methods

Condensation of Pyrrolidine Precursors with Carboxylic Acid Derivatives

The most common synthetic route to this compound involves the condensation of pyrrolidine derivatives with carboxylic acid compounds such as itaconic acid or related unsaturated dicarboxylic acids. This method typically proceeds under reflux conditions in protic solvents like methanol or isopropanol, often with acid catalysis to facilitate ring closure and formation of the 5-oxopyrrolidine ring system.

- Typical reaction conditions: Reflux in methanol or propan-2-ol.

- Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid.

- Monitoring: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm product formation and purity.

This method allows the formation of the pyrrolidine ring bearing the 1-carboxyethyl substituent and the 3-carboxylic acid group, yielding the target compound with good efficiency.

Esterification and Subsequent Functionalization

Following initial synthesis, the compound can be further modified by esterification of the carboxylic acid groups to improve solubility or reactivity. Esterification is generally performed by treating the acid with alcohols (e.g., methanol) in the presence of acid catalysts like sulfuric acid.

- Reaction: Carboxylic acid + alcohol → ester + water

- Catalyst: Sulfuric acid

- Conditions: Reflux in methanol

This step can prepare intermediates for further transformations such as amidation or hydrazide formation.

Hydrazide and Hydrazone Formation

Hydrazide derivatives of this compound are synthesized by reacting the esterified intermediate with hydrazine monohydrate under reflux. The hydrazide can then undergo condensation with various aromatic aldehydes or heterocyclic aldehydes to form hydrazones, which are valuable for further biological activity exploration.

- Hydrazide synthesis: Ester + hydrazine monohydrate → hydrazide (yield ~88.5%)

- Hydrazone synthesis: Hydrazide + aromatic aldehyde → hydrazone (yields 60–90%)

- Solvent: Propan-2-ol

- Conditions: Reflux

These reactions produce compounds with potential antimicrobial and anticancer activities, expanding the utility of the pyrrolidine scaffold.

Acid-Mediated Cyclization and Substitution Reactions

In some synthetic routes, acid-mediated cyclization is employed to transform precursors into the 5-oxopyrrolidine ring system. For example, treatment of substituted phenyl-pyrrolidine carboxylic acids with hydrochloric acid in the presence of acetic acid can induce cyclization and substitution reactions, forming derivatives of the target compound.

- Reagents: 6 M HCl, acetic acid

- Temperature: Room temperature

- Outcome: Formation of substituted 5-oxopyrrolidine derivatives

This approach is useful for synthesizing analogues with different substituents, aiding structure-activity relationship studies.

Summary Table of Preparation Methods

Research Findings on Preparation

- The condensation of 2-aminophenol with itaconic acid is a key step in synthesizing pyrrolidine carboxylic acids, which can be further functionalized.

- Esterification and hydrazide formation proceed with high yields, facilitating the generation of a wide range of derivatives for biological testing.

- Acid-mediated cyclization reactions allow for substitution pattern diversification, which is crucial for optimizing pharmacological properties.

- NMR spectroscopy data confirm the presence of characteristic functional groups and isomeric forms during synthesis, ensuring structural fidelity.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming structural integrity and substituent positions. highlights the use of DEPT and 2D NMR (COSY, HSQC) to resolve overlapping signals in pyrrolidine derivatives.

- X-Ray Diffraction (XRD) : Single-crystal XRD unambiguously assigns stereochemistry, as demonstrated for 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .

How can researchers systematically evaluate the in vitro antioxidant activity of 5-oxopyrrolidine derivatives?

Advanced Research Question

- DPPH Radical Scavenging Assay : Measures compound ability to neutralize stable DPPH radicals. reports IC₅₀ values, with active compounds (e.g., 1.5× potency of ascorbic acid) screened at concentrations of 10–100 μM in ethanol.

- Reducing Power Assay : Quantifies Fe³⁺ reduction to Fe²⁺, with absorbance measured at 700 nm. Compounds showing optical density >1.0 (e.g., 1.149 in ) indicate strong activity.

- Dose-Response Curves : Essential for comparing efficacy against standards like vitamin C .

What strategies optimize reaction conditions to improve yields in synthesis?

Advanced Research Question

- Catalyst Selection : Palladium or copper catalysts enhance cyclization efficiency (e.g., ).

- Solvent Optimization : Polar solvents (DMF, acetic acid) improve intermediate solubility, while non-polar solvents (toluene) favor anhydride reactions ().

- Reflux Duration : Extended reflux (5–7 hours) ensures complete cyclization, as shown in .

- Purification : Gradient chromatography or recrystallization (e.g., ethanol) removes byproducts .

How should structural elucidation proceed when spectral data conflicts?

Advanced Research Question

- Cross-Validation : Combine NMR, XRD, and HRMS to resolve discrepancies. used XRD to confirm a structure initially ambiguous from NMR alone.

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data.

- Supplementary Techniques : IR spectroscopy or elemental analysis can verify functional groups or stoichiometry .

What are the implications of substituent variation on biological activity?

Advanced Research Question

Substituents at the benzene ring (e.g., chloro, nitro, amino groups) significantly modulate antioxidant efficacy. found that electron-withdrawing groups (e.g., nitro) enhance radical scavenging, while bulky substituents (e.g., isopropyl) may reduce bioavailability. Systematic SAR studies using para-substituted derivatives are recommended to identify optimal moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.